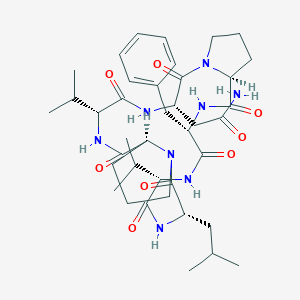

Axinastatin 2

説明

特性

CAS番号 |

153723-34-3 |

|---|---|

分子式 |

C19H17N5O2.ClH |

分子量 |

766.9 g/mol |

IUPAC名 |

2-[(3S,6R,9S,15S,18S,21S,24S)-21-benzyl-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6,18-di(propan-2-yl)-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide |

InChI |

InChI=1S/C39H58N8O8/c1-21(2)18-26-38(54)47-17-11-15-29(47)35(51)45-32(23(5)6)37(53)43-27(20-30(40)48)39(55)46-16-10-14-28(46)34(50)41-25(19-24-12-8-7-9-13-24)33(49)44-31(22(3)4)36(52)42-26/h7-9,12-13,21-23,25-29,31-32H,10-11,14-20H2,1-6H3,(H2,40,48)(H,41,50)(H,42,52)(H,43,53)(H,44,49)(H,45,51)/t25-,26-,27-,28-,29-,31-,32+/m0/s1 |

InChIキー |

OXNAATCTZCSVKR-AVGVIDKOSA-N |

SMILES |

CC(C)CC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC4=CC=CC=C4)CC(=O)N)C(C)C |

異性体SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC4=CC=CC=C4)CC(=O)N)C(C)C |

正規SMILES |

CC(C)CC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC4=CC=CC=C4)CC(=O)N)C(C)C |

同義語 |

axinastatin 2 cyclo(Pro-Val-Asn-Pro-Phe-Val-Leu) |

製品の起源 |

United States |

Natural Occurrence and Isolation of Axinastatin 2

General Synthetic Approaches

The total synthesis of Axinastatin 2, a cyclic heptapeptide (B1575542) composed of L-proline, L-phenylalanine, L-isoleucine, L-leucine, L-proline, L-valine, and L-asparagine univ-lille.fr, has been successfully accomplished mdpi.comresearchgate.net. These synthetic efforts typically employ either solution-phase peptide synthesis or solid-phase peptide synthesis (SPPS), often followed by a cyclization step.

Commonly, the synthesis begins with the assembly of a linear peptide precursor. For instance, SPPS, utilizing Fmoc (9-fluorenylmethyloxycarbonyl) protection for the N-terminus and tert-butyl esters for side-chain protection, is a robust method for constructing the linear peptide chain researchgate.netconceptlifesciences.comnih.gov. Following the synthesis of the linear precursor, cyclization is performed to form the macrocyclic ring. Various coupling reagents, such as diethyl phosphorocyanidate/BOP-Cl chemistry mdpi.comresearchgate.net and DPPA (diphenylphosphoryl azide)/NaHCO₃ thieme-connect.de, have been utilized to facilitate the formation of the amide bond required for cyclization. Solution-phase methods, often employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), have also been applied to cyclic peptide synthesis sphinxsai.com.

Challenges and Optimization in Macrocyclization Reactions

The macrocyclization step, which closes the linear peptide chain into a ring, is often the most challenging stage in the synthesis of cyclic peptides mdpi.comnih.gov. A primary challenge is the inherent entropic penalty associated with bringing the two ends of a linear molecule together for reaction, which can lead to competing intermolecular reactions such as dimerization and oligomerization thieme-connect.demdpi.com. This typically necessitates the use of high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, thereby reducing yields and scalability thieme-connect.demdpi.com.

Optimization strategies focus on selecting appropriate coupling reagents that promote efficient amide bond formation with minimal side reactions. Reagents like DPPA have been specifically cited in the context of this compound and 3 synthesis thieme-connect.de. Furthermore, understanding the conformational preferences of the linear precursor and the desired cyclic product is crucial. Conformational analysis of this compound has revealed a characteristic turn motif involving six trans and one cis amide bond, underscoring the importance of controlled cyclization conditions to achieve the correct three-dimensional structure researchgate.net.

Table 1: Key Aspects of this compound Synthesis and Macrocyclization

| Aspect | Detail / Method | Relevant Citations |

| Peptide Type | Cyclic heptapeptide | nih.govnih.govsphinxsai.com |

| Amino Acid Sequence | Pro-Phe-Ile-Leu-Pro-Val-Asn | univ-lille.fr |

| General Synthesis | Total synthesis | mdpi.comresearchgate.net |

| Linear Synthesis | Solid-Phase Peptide Synthesis (SPPS), Solution Phase | researchgate.netconceptlifesciences.comnih.govsphinxsai.com |

| Protecting Groups | Fmoc (N-terminus), tert-butyl esters | researchgate.net |

| Coupling Reagents | Diethyl phosphorocyanidate/BOP-Cl, DPPA/NaHCO₃ | thieme-connect.demdpi.comresearchgate.net |

| Macrocyclization Focus | Intramolecular amide bond formation | thieme-connect.demdpi.com |

| Key Challenge | Minimizing oligomerization, achieving correct conformation | conceptlifesciences.commdpi.comresearchgate.net |

| Optimization Strategy | High dilution, specific coupling reagents | thieme-connect.demdpi.com |

Comparative Analysis of Synthetic and Natural this compound

This compound was initially isolated from the marine sponge Axinella sp., with natural product isolation yields being notably low, often in the order of 1.4 x 10⁻⁴% acs.orgnih.gov. The structural elucidation of the naturally occurring compound relied on sophisticated analytical techniques, including high-resolution Fast Atom Bombardment Mass Spectrometry (FABMS), tandem MS/MS, and high-field 2D Nuclear Magnetic Resonance (NMR) spectroscopy acs.orgnih.gov. The absolute configurations of the amino acid residues were rigorously determined through hydrolysis of the peptide, followed by derivatization and analysis using chiral gas chromatography acs.orgnih.gov.

The primary objective of undertaking the total synthesis of this compound is to unequivocally confirm its proposed structure and absolute configuration thieme-connect.de. Furthermore, synthetic routes provide access to larger quantities of the compound, which is essential for detailed biological evaluations and for conducting structure-activity relationship (SAR) studies. These studies aim to identify critical pharmacophores and understand how structural modifications influence biological activity thieme-connect.de. Conformational studies performed on the natural this compound have provided valuable insights into its preferred three-dimensional structure, characterized by specific turn motifs and amide bond configurations, which are important considerations during synthetic design researchgate.net.

Table 2: Structural Characterization and Comparison of this compound

| Feature | Detail | Method of Determination | Source Reference |

| Molecular Structure | Cyclic heptapeptide | Mass Spectrometry, NMR | acs.orgnih.gov |

| Amino Acid Sequence | Pro-Phe-Ile-Leu-Pro-Val-Asn | Hydrolysis, NMR | acs.orguniv-lille.fr |

| Absolute Configuration | All L-amino acids | Hydrolysis, derivatization, chiral GC | acs.orgnih.gov |

| Conformational Motif | Six trans, one cis amide bond; β/βVI(a)-turn motif | 2D-NMR, Distance Geometry (DG), Molecular Dynamics (MD) | researchgate.net |

| Natural Isolation Yield | ~1.4 x 10⁻⁴% | Isolation from Axinella sp. | acs.orgnih.gov |

| Purpose of Synthesis | Confirm constitution, configuration; enable SAR studies; provide material | Chemical synthesis | thieme-connect.de |

Conclusion

The chemical synthesis of Axinastatin 2 represents a significant achievement in natural product chemistry, enabling the confirmation of its complex cyclic structure and the exploration of its biological potential. The challenges inherent in macrocyclization reactions highlight the need for sophisticated synthetic strategies, careful selection of reagents, and precise control of reaction conditions. Comparative analysis between synthetically produced and naturally isolated this compound is vital for validating structural assignments and advancing research into this class of marine-derived peptides.

Compound List

this compound

Conformational Analysis and Structural Dynamics of Axinastatin 2

Spectroscopic Investigations (e.g., High-Field 1H and 13C NMR Spectroscopy)

High-field Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR techniques, has been instrumental in the structural elucidation and conformational analysis of Axinastatin 2 researchgate.netmdpi.comacs.orgacs.org. These studies typically employ high-field spectrometers, such as a Bruker AV 600 MHz instrument, for both 1H and 13C NMR acquisitions at controlled temperatures (e.g., 298 K) mdpi.com. The investigations are often conducted in deuterated solvents like dimethyl sulfoxide-d6 (DMSO-d6) and methanol-d4 (B120146) (CD3OD), which are known to solubilize cyclic peptides and facilitate the observation of characteristic spectral signals researchgate.netmdpi.com.

The detailed analysis of 1H and 13C NMR spectra, including chemical shifts and coupling constants, provides vital information about the connectivity of atoms and the spatial proximity of protons through Nuclear Overhauser Effect (NOE) experiments researchgate.netacs.org. These spectroscopic data serve as experimental restraints for computational modeling, enabling the prediction and validation of plausible three-dimensional structures of this compound in solution researchgate.netnih.gov. The presence of exchangeable protons, observed in the 1H NMR spectrum in DMSO-d6, can also provide insights into hydrogen bonding patterns mdpi.com.

Computational Modeling and Simulation (e.g., Distance-Geometry, Molecular Dynamics, DFT)

Complementing spectroscopic data, computational modeling and simulation techniques are essential for a comprehensive understanding of this compound's conformational dynamics researchgate.netnih.govresearchgate.netmonash.eduunimelb.edu.au. Distance-Geometry (DG) and Molecular Dynamics (MD) simulations, often performed in explicit solvent models, are widely utilized to explore the potential energy surface of the molecule and identify stable conformations researchgate.netnih.gov. These simulations allow researchers to generate an ensemble of structures that are consistent with the experimental NMR data, such as proton-proton distances and scalar coupling constants researchgate.netnih.gov.

The accuracy of these computational models can be enhanced by optimizing atomic solvation parameters (ASPs) for specific residues, such as the asparagine (Asn) side chain, to better reflect their behavior in different environments nih.gov. Density Functional Theory (DFT) calculations may also be employed for more detailed electronic structure analyses or to refine specific aspects of the molecular model, although DG and MD are primary tools for exploring conformational space and dynamics nih.govmonash.eduunimelb.edu.aumdpi.comrsc.org. By simulating the movement of atoms over time, MD can reveal the flexibility of the peptide backbone, the dynamics of side chains, and the stability of various structural motifs, providing a dynamic picture of the molecule in solution researchgate.netnih.govresearchgate.netrsc.org.

Identification of Key Structural Motifs

Beta-Turn Formations (e.g., βI turn, βVIa turn)

This compound is characterized by the presence of specific secondary structure elements, notably beta-turns (β-turns), which are common in cyclic peptides and play a significant role in defining their three-dimensional structures researchgate.netmdpi.comacs.org. Specifically, Proline residue 2 (Pro2) is typically found in the i+1 position of a βI turn, while Proline residue 6 (Pro6) often occupies the i+2 position of a βVIa turn researchgate.net. These turns are frequently stabilized by hydrogen bonds and are influenced by the presence of proline residues, which inherently restrict conformational flexibility mdpi.comnih.gov. Furthermore, a β-bulge motif, incorporating two β-turns, has been identified as a dominating backbone conformation in related cyclic heptapeptides researchgate.net. An Asn turn about Asn1 and Pro2 has also been noted for this compound and 3 researchgate.net.

Amide Bond Conformations (e.g., cis and trans configurations)

| Amide Bond Conformation | Number of Occurrences |

| trans | 6 |

| cis | 1 |

Determination of Absolute Configurations

The precise determination of the absolute configurations of the amino acid residues within this compound is essential for understanding its stereochemistry and biological interactions mdpi.comresearchgate.netcapes.gov.brcdnsciencepub.comresearchgate.net. Various methods are employed for this purpose. Marfey's method, which involves derivatization of amino acid hydrolysates with reagents like 1-fluoro-2,4-dinitrophenyl-5-l-alanineamide (FDAA) or L-FDLA followed by analysis using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is a common approach mdpi.comresearchgate.netcapes.gov.br. Other methods include chiral gas chromatography and the modified Mosher ester procedure cdnsciencepub.comresearchgate.net. These analyses consistently indicate that the amino acid residues in this compound possess the L-configuration mdpi.comresearchgate.net.

Compound Names Mentioned:

this compound

Axinastatin 3

Axinastatin 4

Axinastatin 1

Axinastatin 5

Axinellin A

Axinellin B

Cyclic heptapeptides

Cyclic peptides

Cyclooctapeptide reniochalistatin E

Cycloheptapeptide euryjanicin E

Cyclic tetrapeptide from Pseudomonas sp.

Cyclic heptapeptide (B1575542) ceratospongamide (B1247093)

Cyclo(D-Pro(1)-Ala(2)-Ala(3)-Ala(4)-Ala(5))

Cyclonellin

Hymenistatin 1

Malaysiatin

Hymenamide F

Cyclolipeptide B

Cyclo(Gly-Aib-Leu-Aib-Phe-Aib)

Cyclo(Leu-Aib-Phe-Gly-Aib-Aib)

Cyclodepsipeptides

Hypomurocin A1

p-BrBz-(Aib-Pro)4-OMe

p-BrBz-(Aib-Pro)4-NHC6H13

Cyclo(l-Leu-d-Leu-Aib)2

Nisin(1–12)

Integerrimide A

Morphiceptin analogs

Fuscasins A-D

Somatostatin analogues

DJS631

DJS811

Chymotrypsin inhibitor 2 (CI2)

Isoindole compounds

Cyclobutane amino acid (c4Ser) containing peptides/glucopeptides

Salicylic acid

Acetylsalicylic acid (aspirin)

2-halophenols (2-fluorophenol, 2-chloro, 2-bromo, 2-iodo-phenol)

Molecular Mechanism of Action Moa Research

Identification of Cellular and Molecular Targets

Studies have established that Axinastatin 2 exhibits cytostatic activity against various human cancer cell lines nih.gov. Furthermore, research indicates that this compound has been found to inhibit cellular hyperproliferation, a key characteristic of cancer development and progression researchgate.netgoogleapis.com. While these findings highlight significant cellular effects, the specific molecular targets—such as particular proteins, enzymes, or cellular components—that this compound directly interacts with to mediate these outcomes have not been explicitly detailed in the reviewed literature.

Interaction with Biological Pathways

The observed cytostatic nature of this compound signifies an interference with cell proliferation and growth nih.gov. A primary cellular effect identified is the inhibition of cellular hyperproliferation researchgate.netgoogleapis.com. Although other marine cyclic peptides are known to operate through mechanisms like the inhibition of protein synthesis or the disruption of tubulin polymerization nih.govmdpi.com, the current body of reviewed research does not provide direct evidence of this compound engaging these specific pathways. Therefore, its mechanism is primarily understood through its broader impact on cell cycle regulation and proliferation.

Specificity of Target Recognition

Proline-rich cyclic peptides (PRCPs), a class to which this compound belongs, are recognized for their capacity to engage biological targets with a notable degree of selectivity nih.gov. This selectivity is often attributed to the precise three-dimensional structures adopted by these cyclic molecules. This compound possesses a defined molecular conformation, characterized by a β/βVI(a)-turn motif and an Asn-Pro turn researchgate.net. Such specific structural features are critical for biological potential and are understood to play a significant role in the compound's ability to recognize and interact with its intended cellular targets.

Synthetic Analogues and Derivative Development of Axinastatin 2

Design Principles for Novel Analogues

The design of novel synthetic analogues of Axinastatin 2 is fundamentally informed by an understanding of its native structure and the general principles governing the activity of cyclic peptides. This compound, identified as a cyclic heptapeptide (B1575542), originates from marine sponges, contributing to the rich diversity of marine-derived bioactive molecules. acs.org Research into the synthesis of Axinastatins 2 through 5 has revealed that these compounds, while structurally interesting, often exhibit low biological activity in various assays. researchgate.net This observation underscores the necessity for structural modifications to improve their therapeutic potential.

The process of optimizing the synthesis of such complex molecules can itself be guided by structural insights, suggesting that a deeper understanding of this compound's conformation and molecular interactions could inform the design of more effective analogues. researchgate.net While specific design principles tailored exclusively for this compound analogues are not extensively detailed in the cited literature, general approaches in peptide analogue development provide a framework. Studies on related cyclic peptides, such as lantibiotics, highlight the importance of molecular recognition and conformational studies in understanding biological function. acs.org These studies often focus on how specific structural motifs, like thioether-containing rings in lantibiotics, mediate interactions with biological targets. By analogy, understanding the specific turn motifs, hydrogen bonding patterns, and amino acid residue configurations within this compound could guide the rational design of analogues aimed at enhancing target binding and biological response. researchgate.net

Synthesis and Spectroscopic Characterization of Modified Structures

The synthesis of this compound itself has been a significant undertaking, providing the foundation for exploring its derivatives. acs.org, mdpi.com The development of synthetic methodologies for cyclic peptides, including this compound and its analogues, often relies on established techniques such as solid-phase peptide synthesis (SPPS) and solution-phase synthesis. mdpi.com, acs.org These methods allow for the controlled assembly of peptide chains and subsequent cyclization to form the desired cyclic structures. Advanced synthetic strategies, like photo-induced synthesis, have also been employed for creating analogues of related cyclopeptides, demonstrating innovative approaches to molecular construction. x-mol.net, nih.gov

The characterization of these synthesized modified structures is crucial for confirming their identity, purity, and structural integrity. A comprehensive suite of spectroscopic techniques is typically employed. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques like NOESY) for detailed structural elucidation, Mass Spectrometry (MS) for determining molecular weight and fragmentation patterns (e.g., FAB-MS, LC-MS, HR-QTOF-MS), and Fourier Transform Infrared (FTIR) spectroscopy to identify key functional groups. researchgate.net, nih.gov, researchgate.net, researchgate.net, mdpi.com, scirp.org In some cases, X-ray crystallography can provide definitive three-dimensional structural data. mdpi.com These analytical methods are essential for verifying that the intended modifications have been successfully incorporated into the peptide structure and that the synthesized compounds are indeed analogues of this compound.

Comparative Biological Evaluation of Synthetic Analogues

The comparative biological evaluation of synthetic analogues is a cornerstone of drug discovery, aiming to identify compounds with improved potency, selectivity, and pharmacokinetic properties compared to the parent molecule or existing treatments. Initial biological testing of the naturally isolated this compound, along with related compounds such as Axinastatin 3 and 4, has indicated that these peptides generally exhibit low or no significant cytotoxic activity against various human cancer cell lines. researchgate.net, researchgate.net, researchgate.net, researchgate.net This finding highlights the critical need for analogue development to enhance their therapeutic efficacy.

Compound List:

this compound

Advanced Research Perspectives and Methodological Advancements

Integration of High-Throughput Screening in Peptide Drug Discovery

High-Throughput Screening (HTS) has become a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of compounds against specific biological targets. bmglabtech.com In the realm of peptide therapeutics, HTS is crucial for identifying novel drug candidates and optimizing existing leads. tangobio.comnih.gov This process leverages automation, robotics, and sensitive detection methods to screen large collections of molecules efficiently and cost-effectively. bmglabtech.com

The primary goal of HTS in this context is not necessarily to discover a final drug, but to identify "hits" or "leads"—compounds that show a desired biological effect. bmglabtech.com These leads then serve as the starting point for further optimization. For cyclic peptides like Axinastatin 2, HTS can be applied to screen libraries of synthetic analogues to identify molecules with improved potency, selectivity, or metabolic stability. nih.gov

The general workflow for HTS in peptide drug discovery involves several key stages:

Table 1: General Workflow of High-Throughput Screening in Peptide Drug Discovery

| Stage | Description | Key Technologies |

| Library Generation | Creation of a diverse collection of peptides. For a compound like this compound, this would involve synthesizing numerous analogues with variations in the amino acid sequence or cyclization method. nih.gov | Combinatorial chemistry, solid-phase peptide synthesis (SPPS), phage display. tangobio.comnih.gov |

| Assay Development | Designing a robust and sensitive biological assay that can be automated. This could be a binding assay to a specific protein target or a cell-based assay to measure a functional outcome. | Fluorescence-based assays, luminescence reporters, AlphaScreen, FRET. |

| Automated Screening | The peptide library is robotically screened using the developed assay in a miniaturized format (e.g., 384- or 1536-well plates). nih.gov | Liquid handling robots, automated plate readers, integrated software systems. bmglabtech.com |

| Hit Identification | Data from the screen is analyzed to identify compounds that meet predefined activity criteria. | Statistical analysis software, data visualization tools. |

| Hit Validation & Optimization | The activity of identified "hits" is confirmed through re-testing and dose-response studies. Promising candidates are then chemically modified to improve their drug-like properties. nih.gov | Secondary assays, structure-activity relationship (SAR) studies. genscript.com |

Researchers have developed HTS methodologies specifically for generating and screening libraries of cyclic peptide analogues, leading to the discovery of compounds with significantly improved therapeutic properties compared to the original natural product. nih.gov For instance, a competitive binding assay using fluorescence has been successfully used to screen macrocyclic peptide libraries, offering a fast and inexpensive method for identifying high-affinity binders. drugtargetreview.com Such an approach could be used to discover analogues of this compound with enhanced binding to its therapeutic target.

Application of Advanced Spectroscopic and Computational Tools in Conformational Analysis

Determining the three-dimensional structure of a cyclic peptide is essential for understanding its biological activity. The constrained, cyclic nature of these molecules creates a rigid conformation that is key to their function but also presents analytical challenges. rsc.orgmdpi.com Modern research overcomes these challenges by combining advanced spectroscopic techniques with powerful computational modeling.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most powerful methods for the structural analysis of cyclic peptides. rsc.org

Mass Spectrometry (MS): Tandem MS (MS/MS) is particularly valuable. While classic sequencing methods like Edman degradation are not suitable for cyclic structures, MS/MS can elucidate the amino acid sequence. rsc.org By fragmenting the peptide and analyzing the resulting ions, researchers can piece together the sequence. Multistage mass spectrometry (MSn) can further refine this process, providing more detailed structural information. nih.gov This approach has been successfully used to sequence Axinastatin 1, a closely related compound, demonstrating its applicability to the axinastatin family. researchgate.net

Nuclear Magnetic Resonance (NMR): 2D-NMR techniques, especially those utilizing the Nuclear Overhauser Effect (NOE), are critical for determining the 3D conformation in solution. rsc.org These experiments measure distances between protons within the molecule, allowing for the reconstruction of its spatial arrangement.

While spectroscopic methods provide crucial experimental data, computational tools are required to translate this data into a precise and dynamic 3D model.

Molecular Dynamics (MD) Simulations: MD simulations are increasingly used to study the conformational behavior of cyclic peptides in solution. springernature.comnih.gov These simulations model the movements of every atom in the peptide over time, providing insights into its flexibility and the different shapes it can adopt. Techniques like replica-exchange molecular dynamics (REMD) enhance the sampling of possible conformations, leading to a more accurate structural description. researchgate.net

Structure Prediction and Design: Computational pipelines have been developed to predict the structures of cyclic peptides and even design new ones from scratch. researchgate.netplos.org These methods use energy functions to evaluate the stability of different conformations, allowing researchers to identify the most likely structures. plos.org

The integration of these techniques provides a comprehensive picture of a cyclic peptide's structure, which is indispensable for understanding its structure-activity relationship.

Table 2: Spectroscopic and Computational Tools in Cyclic Peptide Analysis

| Technique | Application | Relevance to this compound |

| Tandem Mass Spectrometry (MS/MS) | Determines the amino acid sequence and molecular weight of the cyclic peptide. nih.gov | Used to sequence the related compound Axinastatin 1, indicating a proven method for this chemical family. researchgate.net |

| 2D-NMR Spectroscopy | Elucidates the three-dimensional conformation of the peptide in solution by measuring inter-proton distances. rsc.org | Essential for defining the specific 3D shape of this compound, which governs its biological function. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior and conformational flexibility of the peptide, refining the static picture from NMR. nih.gov | Would allow researchers to understand how this compound behaves in a biological environment and how its structure might change upon binding to a target. |

| Computational Structure Design | Predicts stable conformations and designs novel peptide structures with desired properties. plos.org | Could be used to design analogues of this compound with higher stability or enhanced binding affinity. |

Bioinformatic Approaches in Cyclic Peptide Research

Bioinformatics has emerged as an invaluable tool in the study of bioactive peptides, accelerating their discovery and characterization. mdpi.com These computational approaches can predict, screen, and analyze peptide sequences from vast biological datasets, making the research process more efficient and cost-effective. nih.gov

One of the key applications of bioinformatics is in the discovery of novel natural products. Many cyclic peptides are synthesized in nature by large enzyme complexes called nonribosomal peptide synthetases (NRPSs). purdue.edu

Genome Mining: Bioinformatic tools can scan the genomes of organisms, such as the marine sponges that produce axinastatins, to identify the biosynthetic gene clusters (BGCs) responsible for making these compounds. By analyzing the genetic code of the NRPS enzymes, scientists can predict the amino acid sequence of the peptide they produce, even before the compound has been isolated. purdue.edu This approach could lead to the discovery of new, uncharacterized axinastatins or other related cyclic peptides.

Bioinformatics also plays a crucial role in the design and analysis of new peptide drugs.

Virtual Screening and Library Design: Computational strategies can be used to generate and screen vast virtual libraries of cyclic peptides. lenus.ienih.gov Algorithms can predict the bioactivity of these virtual compounds, allowing researchers to prioritize the most promising candidates for chemical synthesis and laboratory testing. mdpi.com

Specialized Software: The growing interest in cyclic peptides has led to the development of specialized software packages, such as the Python package 'cyclicpeptide'. oup.com These tools are specifically designed for cyclic peptide analysis and offer functions for structure-property analysis, similarity searching, and the generation of new peptide sequences, streamlining the computer-aided drug design process. oup.com

The integration of bioinformatics with traditional experimental methods creates a powerful workflow for cyclic peptide research.

Table 3: Bioinformatic Approaches in Cyclic Peptide Research

| Approach | Description | Potential Application for this compound |

| Genome Mining | Identifying biosynthetic gene clusters (BGCs) in genomic data to predict the structures of new natural products. purdue.edu | Searching marine organism genomes for BGCs similar to the one that produces axinastatins to discover novel analogues. |

| Virtual Screening | Computationally evaluating large libraries of virtual peptides for potential bioactivity against a specific target. nih.gov | Screening virtual libraries of this compound analogues to identify candidates with potentially higher potency before committing to synthesis. |

| Molecular Docking | Simulating the interaction between a peptide and its protein target to predict binding affinity and mode of action. nih.gov | Modeling the interaction of this compound with its biological target to understand the key interactions and guide the design of more effective inhibitors. |

| Custom Software Development | Creating specialized toolkits (e.g., 'cyclicpeptide' Python package) for the unique challenges of cyclic peptide analysis and design. oup.com | Using such tools to analyze the properties of this compound and systematically design a next generation of analogues. |

Q & A

Basic: What established methods are recommended for synthesizing Axinastatin 2 and validating its structural integrity?

Answer:

this compound, as a cyclic peptide analog, can be synthesized using β-thiolactone-mediated native chemical ligation (NCL), a method optimized for sterically hindered residues. Key steps include:

- Solid-phase peptide synthesis (SPPS) for linear precursor assembly, ensuring minimal epimerization via low-temperature coupling .

- Cyclization via strain-driven β-thiolactone activation, enabling rapid intramolecular ligation under mild conditions .

- Validation using high-resolution mass spectrometry (HR-MS) for molecular weight confirmation and 2D NMR (e.g., COSY, NOESY) to verify proline conformations and cyclic structure .

Advanced: How can researchers resolve contradictions in bioactivity data for this compound across experimental models (e.g., cell lines vs. animal studies)?

Answer:

Contradictions often arise from variability in experimental design or biological context. Mitigation strategies include:

- Standardized assays : Use identical cell lines, dosage ranges, and endpoints (e.g., IC50, apoptosis markers) across studies .

- Mechanistic profiling : Compare target engagement (e.g., proteasome inhibition) across models using orthogonal methods like fluorescence polarization or Western blotting .

- Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data, accounting for heterogeneity in study populations or protocols .

Basic: What analytical techniques are critical for characterizing this compound’s purity and conformational stability?

Answer:

- Purity assessment : Reverse-phase HPLC with UV/Vis detection (≥95% purity threshold) and tandem MS (MS/MS) to detect truncated or oxidized byproducts .

- Conformational analysis : Circular dichroism (CD) spectroscopy for secondary structure validation and temperature-controlled NMR to monitor aggregation or denaturation .

- Batch consistency : Use quantitative NMR (qNMR) with internal standards (e.g., maleic acid) for absolute quantification .

Advanced: What strategies optimize this compound’s synthetic yield while minimizing epimerization during SPPS?

Answer:

- Coupling conditions : Employ HATU/DIPEA activation at 0°C with pseudoproline dipeptides to reduce racemization .

- Resin selection : Use low-loading Wang resin to minimize steric hindrance during chain elongation .

- In-process monitoring : Track epimerization via chiral HPLC or Marfey’s reagent derivatization post-cleavage .

Basic: How should researchers design dose-response experiments to evaluate this compound’s cytotoxic effects?

Answer:

- Concentration range : Test logarithmic dilutions (e.g., 0.1–100 µM) to capture EC50/IC50 values, validated with positive controls (e.g., doxorubicin) .

- Endpoint selection : Combine viability assays (MTT/XTT) with apoptosis-specific markers (Annexin V/PI staining) .

- Statistical rigor : Use ≥3 biological replicates and power analysis to determine sample size, ensuring significance thresholds (p < 0.05) are met .

Advanced: How can reproducibility challenges in this compound’s in vivo pharmacokinetic studies be addressed?

Answer:

- Animal model standardization : Use genetically homogeneous strains (e.g., BALB/c nude mice) and control for diet, age, and circadian rhythms .

- Analytical validation : Implement LC-MS/MS with isotopically labeled internal standards (e.g., this compound-d4) to quantify plasma/tissue concentrations .

- Data transparency : Publish raw pharmacokinetic parameters (AUC, Cmax, t1/2) and preprocessing scripts in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。